2H-Pyran-2-one, 5,6-dihydro-4-methyl-
Overview
Description
Mechanism of Action
Mode of Action
It is known that this compound belongs to a class of heterocyclic compounds that may be considered as α,β-unsaturated δ-lactones . These types of heterocycles have shown a wide range of biological and pharmacological activities .
Biochemical Pathways
It is known that these types of compounds have been applied to the synthesis of numerous organic compounds including heterocycles .
Result of Action
Compounds of this class have shown a wide range of biological and pharmacological activities .
Biochemical Analysis
Biochemical Properties
2H-Pyran-2-one, 5,6-dihydro-4-methyl- plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme carbonic anhydrase, where it acts as an inhibitor . This interaction is significant as carbonic anhydrase is involved in the regulation of pH and CO2 transport in tissues. Additionally, 2H-Pyran-2-one, 5,6-dihydro-4-methyl- has been reported to interact with other enzymes and proteins, influencing their activity and stability .
Cellular Effects
2H-Pyran-2-one, 5,6-dihydro-4-methyl- has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to induce the production of colony-stimulating factors in bone marrow stromal cells, which are essential for the proliferation and differentiation of hematopoietic cells . Additionally, it has demonstrated antimicrobial, antifungal, and antitumor activities, highlighting its potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of 2H-Pyran-2-one, 5,6-dihydro-4-methyl- involves its interaction with various biomolecules. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, its inhibition of carbonic anhydrase involves binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing the conversion of CO2 to bicarbonate . This binding interaction is crucial for its biochemical activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2H-Pyran-2-one, 5,6-dihydro-4-methyl- have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation
Dosage Effects in Animal Models
The effects of 2H-Pyran-2-one, 5,6-dihydro-4-methyl- vary with different dosages in animal models. At lower doses, it has been shown to exhibit beneficial effects, such as antimicrobial and antitumor activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
2H-Pyran-2-one, 5,6-dihydro-4-methyl- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds. For instance, it undergoes enzymatic reactions that lead to the formation of metabolites with distinct biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 2H-Pyran-2-one, 5,6-dihydro-4-methyl- within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
2H-Pyran-2-one, 5,6-dihydro-4-methyl- exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is important for its role in cellular processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, 5,6-dihydro-4-methyl- can be achieved through several methods:
Intramolecular Cyclization: This method involves the cyclization of appropriate precursors under acidic or basic conditions to form the lactone ring.
N-Heterocyclic Carbene Precatalyst Reaction: This involves the reaction of enals and ketones in the presence of N-heterocyclic carbene precatalysts.
Dicobaltoctacarbonyl-Mediated Tandem Cycloaddition: This method uses dicobaltoctacarbonyl to mediate the cycloaddition of suitable precursors.
Ring-Closing Metathesis: This method involves the use of Grubbs II catalyst to facilitate the ring-closing metathesis of dienes containing carboxylate groups.
Industrial Production Methods: Industrial production of 2H-Pyran-2-one, 5,6-dihydro-4-methyl- typically involves large-scale synthesis using optimized versions of the above methods to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Chemical Reactions Analysis
2H-Pyran-2-one, 5,6-dihydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring to a more saturated form.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Saturated lactones or alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2H-Pyran-2-one, 5,6-dihydro-4-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies due to its structural similarity to natural products.
Medicine: Research has indicated potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: It is used in the synthesis of various industrial chemicals and materials
Comparison with Similar Compounds
2H-Pyran-2-one, 5,6-dihydro-4-methyl- can be compared with other similar compounds such as:
Dehydromevalonolactone: Another name for the same compound, highlighting its structural features.
4-Hydroxy-6-methyl-2-pyrone: A similar compound with a hydroxyl group, differing in its reactivity and applications.
4-Methyl-5,6-dihydro-2H-pyran-2-one: A closely related compound with slight structural variations
Properties
IUPAC Name |
4-methyl-2,3-dihydropyran-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5-2-3-8-6(7)4-5/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEASMBMVIKUTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178526 | |
Record name | 2,3-Anhydromevalonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50178526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2381-87-5 | |
Record name | 2,3-Anhydromevalonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Anhydromevalonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50178526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-5,6-dihydro-2H-pyran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of 4-Methyl-5,6-dihydro-2H-pyran-2-one and what organisms produce it?
A1: 4-Methyl-5,6-dihydro-2H-pyran-2-one is a naturally occurring α-pyrone compound. It has been isolated from several sources, including:
- Endophytic fungi: It was found in Fusarium sp. F20, an endophytic fungus residing in the stems of the Chinese medicinal plant Mahonia fortunei [].
- Antarctic soil fungi: It was also isolated from Aspergillus sydowii strain MS-19, a fungus found in soil samples from the Fildes Peninsula, Antarctica [].
Q2: Does 4-Methyl-5,6-dihydro-2H-pyran-2-one exhibit any biological activities?
A2: Yes, research indicates that this compound displays promising antifungal properties:
- Activity against Candida albicans: 4-Methyl-5,6-dihydro-2H-pyran-2-one showed significant antifungal activity against Candida albicans, a common fungal pathogen, with a minimum inhibitory concentration (MIC) of 3.91 μg/mL []. This suggests its potential for development as an antifungal agent.
Q3: Are there other compounds structurally similar to 4-Methyl-5,6-dihydro-2H-pyran-2-one found in the same sources?
A3: Yes, both studies highlighted the presence of other structurally related compounds:
- Fupyrones A and B: These novel α-pyrones were discovered alongside 4-Methyl-5,6-dihydro-2H-pyran-2-one in the Fusarium sp. F20 fungus [].
- Versicone A and B, and (R)-(+)-sydowic acid: These polyketones were also isolated from the Aspergillus sydowii strain MS-19, suggesting a potential biosynthetic link between these compounds [].
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